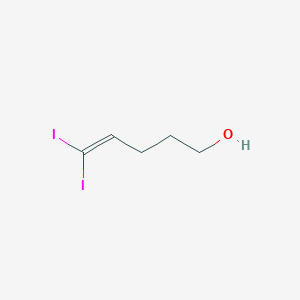

4-Penten-1-ol, 5,5-diiodo-

Description

Historical Context and Evolution of Halogenation Methodologies

The field of halogenation, the process of introducing a halogen atom into a compound, has a rich history dating back to the early 19th century. numberanalytics.comnumberanalytics.com One of the earliest documented instances was Michael Faraday's chlorination of methane (B114726) in 1821, a discovery that laid the groundwork for halogenation chemistry. numberanalytics.com Early methods often relied on harsh and unselective reagents like elemental chlorine and bromine. acs.org

The 20th century witnessed significant advancements, with the development of more controlled and selective halogenation techniques. acs.orgacs.org Key milestones include the introduction of radical halogenation, which proceeds through a free-radical chain mechanism, and the elucidation of electrophilic and nucleophilic halogenation pathways. numberanalytics.comacs.org The development of reagents like N-bromosuccinimide (NBS) provided milder conditions and greater regioselectivity for alpha-halogenation of carbonyl compounds. acs.org This evolution from brute-force methods to sophisticated, mechanism-driven strategies has expanded the synthetic chemist's toolkit, enabling the precise installation of halogens into complex molecular architectures. acs.org

Table 1: Overview of Primary Halogenation Reaction Types

| Reaction Type | Mechanism Summary | Typical Substrates |

|---|---|---|

| Radical Halogenation | Involves the homolytic cleavage of a halogen molecule, followed by hydrogen abstraction by a halogen radical to form a carbon-centered radical. acs.org | Alkanes, compounds with allylic or benzylic hydrogens. |

| Electrophilic Halogenation | An electrophilic halogen species attacks a nucleophilic substrate, such as an alkene or an aromatic ring. numberanalytics.com | Alkenes, alkynes, aromatic compounds. |

| Nucleophilic Halogenation | A halide ion acts as a nucleophile, displacing a leaving group on an organic molecule. numberanalytics.com | Alkyl halides, sulfonates. |

Significance of Vicinal and Geminal Diiodides as Key Synthetic Intermediates

Among organohalides, diiodides—compounds containing two iodine atoms—are of particular interest. They are broadly classified as vicinal (iodine atoms on adjacent carbons) or geminal (iodine atoms on the same carbon). Geminal diiodides are valuable synthetic intermediates, though their application in complex molecule synthesis has been somewhat limited by challenges in their preparation, which can suffer from low yields and poor functional group tolerance. acs.org

Despite these challenges, gem-diiodoalkanes are crucial for certain transformations. They are well-known precursors for the synthesis of cyclopropanes. acs.org Furthermore, the two iodine atoms provide a handle for sequential or double functionalization, making them versatile building blocks. researchgate.net The development of improved synthetic procedures, such as the alkylation of diiodomethane (B129776) at low temperatures, has enhanced access to functionalized gem-diiodides, paving the way for their broader use. acs.org

Role of Iodoalcohols in Constructive Organic Transformations

Iodoalcohols, which contain both an iodine atom and a hydroxyl group, are another class of powerful synthetic intermediates. The presence of two distinct functional groups allows for a range of selective transformations. A prominent reaction involving iodoalcohols is iodocyclization, where the hydroxyl group attacks the carbon bearing the iodine or an activated alkene, leading to the formation of cyclic ethers. nsf.govdiva-portal.org

Recent research has explored novel methods for synthesizing these valuable compounds. For example, mechanochemical techniques, which involve reactions conducted by milling solid reactants, have been developed for the synthesis of 1,4-iodoalcohols. researchgate.net Furthermore, enzymatic methods using haloperoxidases can produce dihalogenated products from unsaturated alcohols, highlighting a green chemistry approach to these structures. asm.org The ability to create densely functionalized molecules, such as vicinal amino alcohols from aliphatic alcohols via iodo-oxazoline intermediates, showcases the constructive power of iodo-functionalized compounds in modern synthesis. nih.gov

Current Research Landscape and Motivations for Studying 4-Penten-1-ol (B13828), 5,5-diiodo-

The specific compound 4-Penten-1-ol, 5,5-diiodo- (IUPAC name: 5,5-diiodopent-4-en-1-ol) represents a confluence of the functionalities discussed above. nih.gov It is a polyfunctional molecule containing a terminal geminal diiodide, an internal alkene, and a primary alcohol. While extensive research literature specifically detailing this compound is not prominent, its structure alone provides compelling motivation for its study in organic synthesis.

The motivation stems from the synthetic potential embedded within its architecture. The geminal diiodide group is a well-established precursor for organometallic species or can participate in coupling reactions. The primary alcohol offers a site for oxidation, esterification, or etherification, allowing for chain extension or the introduction of other functional groups. The alkene bond can undergo a variety of addition reactions, including epoxidation, dihydroxylation, or further halogenation. The interplay between these groups could allow for complex intramolecular cyclizations or selective sequential functionalization.

The study of molecules like 4-Penten-1-ol, 5,5-diiodo- is driven by the continuous demand in organic chemistry for efficient pathways to complex structures from readily accessible starting materials. Its precursor, 4-penten-1-ol, is a known reagent used in carbohydrate chemistry and to study reactions like olefin epoxidation. chemicalbook.comfishersci.at The transformation of this simple alcohol into a trifunctional gem-diiodoalkene alcohol creates a high-value intermediate, embodying the goals of modern synthetic strategy.

Table 2: Chemical and Physical Properties of 4-Penten-1-ol, 5,5-diiodo- nih.gov

| Property | Value |

|---|---|

| IUPAC Name | 5,5-diiodopent-4-en-1-ol |

| Molecular Formula | C₅H₈I₂O |

| Molecular Weight | 337.93 g/mol |

| CAS Number | 823180-06-9 |

| Topological Polar Surface Area | 20.2 Ų |

| Computed XLogP3 | 2.4 |

Structure

3D Structure

Properties

CAS No. |

823180-06-9 |

|---|---|

Molecular Formula |

C5H8I2O |

Molecular Weight |

337.93 g/mol |

IUPAC Name |

5,5-diiodopent-4-en-1-ol |

InChI |

InChI=1S/C5H8I2O/c6-5(7)3-1-2-4-8/h3,8H,1-2,4H2 |

InChI Key |

AAWMFRKWDXERCS-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=C(I)I)CO |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 4 Penten 1 Ol, 5,5 Diiodo Precursors and Analogs

Investigation of Radical Reaction Pathways in Halogenation

Radical reactions offer a powerful and often complementary approach to traditional ionic chemistry for the functionalization of organic molecules. In the context of diiodination and related C-H functionalization, understanding the behavior of radical intermediates is paramount.

Single-Electron Transfer (SET) Processes in Diiodination

Single-electron transfer (SET) is a fundamental process that can initiate radical cascades. In the context of diiodination, SET can be triggered by photochemical activation or through the interaction with a suitable catalyst. mdpi.comnih.gov For instance, the formation of an electron donor-acceptor (EDA) complex can be activated by light, leading to an intracomplex SET to generate a radical ion pair. mdpi.com This process is crucial as it can facilitate the homolytic cleavage of bonds, such as an O-I bond, to produce reactive alkoxy radicals. mdpi.com The ability to control SET through metal-ligand cooperativity in nickel electrocatalysis, for example, allows for the selective activation of alkyl iodides via an outer-sphere electron transfer mechanism. nih.gov This control is essential for minimizing undesired side reactions like radical dimerization. nih.gov

The rate of SET reactions is governed by factors such as the energy difference between the electron donor and acceptor, as described by Marcus theory. diva-portal.org The involvement of SET pathways has been observed in various transformations, including the activation of B-H and O-H bonds by frustrated radical pairs. rsc.org

Role of Alkyl and Halogen Radicals in C-H Functionalization

Alkyl and halogen radicals are key intermediates in a multitude of C-H functionalization reactions. iu.edu These highly reactive species can be generated through various methods, including hydrogen atom transfer (HAT) and halogen atom transfer (XAT) processes. iu.edu For example, aryl radicals, produced from precursors like diaryliodonium salts, can act as potent HAT agents to activate C(sp3)–H bonds. rsc.org

Once generated, alkyl radicals can participate in a variety of bond-forming reactions. iu.edu For instance, they can add to alkenes, initiating a cascade that can lead to the formation of complex cyclic structures. acs.org In the context of halogenation, the interplay between alkyl and halogen radicals is critical. An alkyl radical can abstract a halogen atom from a suitable source to form an alkyl halide. Conversely, a halogen radical can abstract a hydrogen atom to generate an alkyl radical. This dynamic equilibrium is central to many radical halogenation processes.

Recent advancements have highlighted the use of photoredox catalysis to generate alkyl radicals from alkyl halides under mild conditions. iu.edu This approach has expanded the toolbox for C-H functionalization, enabling the synthesis of a wide range of organic molecules.

Photochemical Activation in Geminal Diiodination Reactions

Photochemical activation provides the necessary energy to initiate reactions by promoting molecules to an excited state. gunt.denumberanalytics.com This method is particularly effective in generating radicals and has been successfully employed in geminal diiodination reactions. gunt.de The absorption of light, typically in the UV or visible range, can lead to the homolytic cleavage of a carbon-halogen bond, generating a carbon-centered radical. nih.gov

In the context of geminal diiodination, photochemical activation can be used to generate iodine radicals or to activate a substrate-catalyst complex. mdpi.comresearchgate.net For example, visible-light-mediated processes have been developed for the deconstructive geminal diiodination of alkenes. nih.gov These reactions often proceed through the formation of an electron donor-acceptor (EDA) complex which, upon photoactivation, initiates a single-electron transfer (SET) process. mdpi.com This leads to the formation of radical intermediates that ultimately yield the geminal diiodo product. The choice of light source and photocatalyst is crucial for the efficiency and selectivity of these reactions. gunt.deresearchgate.net

The combination of photochemistry with other catalytic methods, such as electrochemistry, offers synergistic benefits, allowing for reactions to proceed under milder conditions and with greater functional group tolerance. nih.gov

Ionic and Concerted Mechanisms in Iodoalcohol Formation

The formation of iodoalcohols from alkenes is a classic transformation in organic synthesis. While often proceeding through ionic intermediates, concerted pathways have also been proposed, highlighting the mechanistic diversity of these reactions.

Haliranium Ion Intermediates and Nucleophilic Capture

The reaction of alkenes with electrophilic halogen sources often proceeds through the formation of a cyclic haliranium ion intermediate. rsc.orgresearchgate.netresearchgate.net In the case of iodination, this would be an iodiranium ion. This three-membered ring is highly strained and electrophilic, making it susceptible to nucleophilic attack.

The intramolecular capture of the iodiranium ion by a tethered hydroxyl group is a key step in the formation of cyclic iodoethers from unsaturated alcohols like 4-penten-1-ol (B13828). diva-portal.orgmdpi.com The regioselectivity of this ring-closure is governed by Baldwin's rules, which predict the favored ring size based on the stereoelectronic requirements of the transition state. mdpi.com The subsequent reaction of the resulting oxonium ion with a nucleophile, such as a halide ion, leads to the final iodoalcohol product. libretexts.org The stability and reactivity of the haliranium ion can be influenced by the solvent and the nature of the alkene. rsc.org

| Intermediate/Process | Description | Governing Principles | Key References |

|---|---|---|---|

| Haliranium Ion | A three-membered ring containing a halogen atom, formed by the electrophilic addition of a halogen to an alkene. It is a key intermediate in the halogenation and halohydrin formation of alkenes. | Markovnikov's Rule (for unsymmetrical alkenes), Stereochemistry of addition (anti-addition) | rsc.orgresearchgate.net |

| Nucleophilic Capture | The attack of a nucleophile on the electrophilic carbon of the haliranium ion, leading to ring-opening and the formation of the final product. | Baldwin's Rules (for intramolecular reactions), Strength of the nucleophile | diva-portal.orgmdpi.com |

Involvement of Hypervalent Iodine Species in Olefin Functionalization

Hypervalent iodine reagents have emerged as powerful and versatile tools in organic synthesis, particularly for the functionalization of olefins. sioc-journal.cnbeilstein-journals.org These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can act as electrophilic iodine sources and oxidants, enabling a wide range of transformations. beilstein-journals.org

In the context of olefin functionalization, hypervalent iodine(III) reagents can activate the double bond towards nucleophilic attack. beilstein-journals.org This can occur through the formation of an iodonium (B1229267) ion intermediate. beilstein-journals.org The subsequent reaction with a nucleophile, which can be either intermolecular or intramolecular, leads to the formation of various functionalized products, including iodoalcohols and heterocyclic compounds. sioc-journal.cnbeilstein-journals.org The use of chiral hypervalent iodine reagents has enabled the development of asymmetric versions of these reactions, providing access to enantiomerically enriched products. sioc-journal.cn

The reactivity of hypervalent iodine reagents can be tuned by the ligands attached to the iodine atom and by the use of additives. For example, Lewis acids can be used to activate hypervalent iodine(III) reagents, promoting olefin heterofunctionalization. beilstein-journals.org Hypervalent iodine-catalyzed reactions often involve the in situ generation of the active iodine(III) species from a catalytic amount of an iodoarene and a stoichiometric oxidant. beilstein-journals.org

| Mechanistic Pathway | Key Features | Initiation Step | Typical Intermediates | Governing Factors |

|---|---|---|---|---|

| Radical (SET) | Involves single-electron transfer, formation of radical ions and neutral radicals. Often chain reactions. | Photochemical activation, redox catalysis (e.g., transition metals), thermal initiation. | Radical cations, radical anions, alkyl radicals, halogen radicals. | Light wavelength, redox potentials of reactants and catalysts, bond dissociation energies. |

| Ionic | Involves formation of charged intermediates (carbocations, haliranium ions). Typically stepwise reactions. | Electrophilic attack on a π-system, protonation of a leaving group. | Carbocations, haliranium ions, oxonium ions. | Stability of charged intermediates, nucleophilicity/electrophilicity of reactants, solvent polarity. |

| Hypervalent Iodine Mediated | Utilization of iodine in a higher oxidation state (typically +3 or +5) to act as an electrophile and/or oxidant. | Coordination of the hypervalent iodine reagent to the alkene. | Iodonium ylides, λ³-iodanes, organoiodine(III) intermediates. | Nature of the hypervalent iodine reagent, ligands on iodine, presence of catalysts or additives. |

Kinetic and Thermodynamic Studies for Reaction Optimization and Selectivity

The optimization and control of chemical reactions involving precursors and analogs of 4-penten-1-ol, 5,5-diiodo- are fundamentally governed by kinetic and thermodynamic principles. A thorough understanding of these factors is crucial for maximizing product yields, enhancing reaction rates, and achieving high selectivity towards desired products. This section delves into the detailed research findings from kinetic and thermodynamic studies aimed at optimizing reactions involving these and structurally related compounds.

Kinetic studies focus on the rate of a reaction and the factors that influence it, such as concentration, temperature, and catalysts. Thermodynamic studies, on the other hand, provide insights into the energy changes that occur during a reaction and the position of equilibrium. Together, they offer a comprehensive picture that guides the strategic optimization of reaction conditions.

A significant area of research has been the chemoselective synthesis of diiodoalkenes from terminal alkynes. jove.comnih.gov The choice of iodine source and reaction conditions plays a pivotal role in determining the product distribution. For instance, the combination of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) has been shown to selectively produce 1-iodoalkynes, whereas using potassium iodide (KI) with PIDA favors the formation of 1,2-diiodoalkenes. nih.gov This selectivity is a direct consequence of the different kinetic pathways favored by each reagent system.

Further optimization of these reactions can be achieved by carefully controlling parameters such as solvent and temperature. For the synthesis of E-diiodoalkenes from alkynes, a system utilizing molecular iodine (I₂) activated by hydrogen peroxide (H₂O₂) has been developed. tandfonline.comtandfonline.com This method allows for selective iodination under relatively mild conditions. tandfonline.comtandfonline.com The reaction time and selectivity are highly dependent on the temperature.

Table 1: Effect of Temperature on the Iodination of Alkynes to E-Diiodoalkenes

| Temperature (°C) | Reaction Time (h) | Selectivity |

|---|---|---|

| 20-25 | 8-24 | High |

| 58-62 | 0.5-4 | Somewhat Lower |

This table illustrates the trade-off between reaction speed and selectivity, a common challenge in reaction optimization. tandfonline.com

The influence of reactant concentration on reaction rates is another key aspect of kinetic studies. In the iodocyclization of 4-penten-1-ol, the rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. The observed pseudo-first-order rate constant (kobs) can be fitted to the concentration of 4-penten-1-ol to determine the second-order rate constant (k₂), providing a quantitative measure of the reaction's speed. nsf.gov

In addition to experimental approaches, computational methods and advanced optimization algorithms are increasingly being employed to streamline reaction optimization. nih.govmdpi.com Bayesian optimization, for example, is a powerful tool that uses statistical models to predict the optimal reaction conditions based on a limited number of experiments, thereby accelerating the development of efficient synthetic protocols. nih.gov

The reactivity of analogs, such as in palladium-catalyzed cross-coupling reactions of 1,2-diiodoalkenes with terminal alkynes, also provides valuable insights. organic-chemistry.org The optimization of these reactions often involves screening various catalysts, solvents, and bases to achieve the desired outcome. For instance, the combination of palladium(II) acetate (B1210297) and copper(I) iodide as co-catalysts in a triethylamine-tetrahydrofuran system has been found to be effective for the synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.org

Table 2: Key Parameters for Optimizing Palladium-Catalyzed Cross-Coupling of 1,2-Diiodoalkenes

| Parameter | Optimized Condition |

|---|---|

| Catalyst System | Palladium(II) acetate and Copper(I) iodide |

| Solvent | Tetrahydrofuran |

| Base | Triethylamine (B128534) |

This table highlights the critical components that need to be fine-tuned to achieve high yields and selectivity in these complex transformations. organic-chemistry.org

Reactivity and Synthetic Utility of 4 Penten 1 Ol, 5,5 Diiodo and Derived Synthons

Transformations Facilitating Carbon-Carbon Bond Formation

The gem-diiodoalkene functionality is the cornerstone of 4-Penten-1-ol (B13828), 5,5-diiodo-'s utility in constructing new carbon-carbon bonds. This moiety can be readily converted into various reactive intermediates, facilitating a range of synthetic transformations.

Application in Cyclopropanation Reactions

The gem-diiodoalkene group in 4-Penten-1-ol, 5,5-diiodo- serves as a competent precursor for the generation of cyclopropyl (B3062369) rings, a structural feature prevalent in many natural products and pharmaceuticals. This transformation can be achieved through various methods, most notably via carbenoid intermediates.

One of the most well-established methods for the cyclopropanation of alkenes is the Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid. In the context of 4-Penten-1-ol, 5,5-diiodo-, the analogous intramolecular reaction would be a key point of interest. While direct intramolecular cyclopropanation from the gem-diiodoalkene has not been extensively reported, the hydroxyl group can play a crucial directing role in intermolecular cyclopropanations of related allylic and homoallylic alcohols. For instance, the cyclopropanation of allylic alcohols using diethylzinc (B1219324) and diiodomethane often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl group. researchgate.netacs.org This principle can be extended to the gem-dimethylcyclopropanation of allylic alcohols using diethylzinc and 2,2-diiodopropane, affording the corresponding gem-dimethylcyclopropanes in good yields. researchgate.net

Recent advancements have also demonstrated manganese-catalyzed cyclopropanation of allylic alcohols using sulfones as carbene equivalents, proceeding via a borrowing hydrogen strategy. nih.gov This method offers a green alternative to traditional carbene-based approaches. Furthermore, rhodium(III)-catalyzed diastereoselective [2+1] annulation onto allylic alcohols, initiated by C-H activation, provides access to substituted cyclopropyl-ketones. nih.gov These examples with related substrates underscore the potential of the hydroxyl group in 4-Penten-1-ol, 5,5-diiodo- to influence the stereochemical outcome of cyclopropanation reactions on the neighboring double bond.

A plausible synthetic route to a cyclopropane (B1198618) derivative from 4-Penten-1-ol, 5,5-diiodo- would involve its conversion to a zinc carbenoid, which could then react with an external alkene. The functional group tolerance of such reactions is a critical consideration, and studies on the synthesis of functionalized gem-diiodoalkanes have shown compatibility with ethers, acetals, and carbamates, suggesting that the hydroxyl group in our target molecule could be tolerated, potentially with appropriate protection. acs.orgorganic-chemistry.orgnih.gov

Table 1: Examples of Cyclopropanation Reactions with Allylic and Homoallylic Alcohols

| Substrate Type | Reagents | Product Type | Key Features |

| Allylic Alcohol | Et₂Zn, CH₂I₂ | Cyclopropylmethanol | Hydroxyl-directed, high diastereoselectivity |

| Allylic Alcohol | Et₂Zn, 2,2-diiodopropane | gem-Dimethylcyclopropylmethanol | Synthesis of gem-dimethylcyclopropanes researchgate.net |

| Allylic Alcohol | Mn catalyst, Sulfone | Cyclopropylmethanol | Borrowing hydrogen strategy, green chemistry nih.gov |

| Allylic Alcohol | Rh(III) catalyst, N-enoxyphthalimide | Substituted cyclopropyl-ketone | C-H activation initiated, diastereoselective nih.gov |

| Homoallylic Alcohol | Zn(CH₂I)₂, Chiral Ligand | Enantiomerically enriched cyclopropane | Catalytic, enantioselective acs.org |

Stereoselective Olefination Reactions

The stereochemical outcome of such reactions is of paramount importance. The Julia-Kocienski olefination is another powerful method for the stereoselective synthesis of alkenes, particularly E-olefins. nih.gov Although this reaction typically involves sulfones, the underlying principles of converting a functional group into a nucleophilic species that reacts with a carbonyl compound are relevant.

Cross-Coupling Reactions of Diiodide Moieties

The carbon-iodine bonds of the gem-diiodoalkene are highly susceptible to oxidative addition to low-valent transition metal catalysts, making 4-Penten-1-ol, 5,5-diiodo- an excellent substrate for a variety of cross-coupling reactions. These reactions offer a powerful means of forming new carbon-carbon bonds with a wide range of coupling partners.

Palladium- and nickel-catalyzed cross-coupling reactions are particularly well-suited for this purpose. The Negishi coupling, which employs organozinc reagents, is known for its high functional group tolerance and has been successfully applied to the coupling of vinyl halides. nih.govchemrxiv.orgyoutube.com The Suzuki coupling, utilizing organoboron compounds, is another cornerstone of modern organic synthesis and is compatible with a broad array of functional groups. The Sonogashira coupling, which joins terminal alkynes with sp²-hybridized carbons, provides a direct route to conjugated enynes. ntu.ac.ukrsc.orgnih.gov

A key aspect of the cross-coupling of gem-dihaloalkenes is the potential for selective mono- or di-substitution. By carefully controlling the reaction conditions, such as the stoichiometry of the reagents and the nature of the catalyst and ligands, it is often possible to achieve selective coupling at one of the carbon-iodine bonds, leaving the other intact for further functionalization. This stepwise approach significantly enhances the synthetic utility of the starting material.

The presence of the hydroxyl group in 4-Penten-1-ol, 5,5-diiodo- is an important consideration. In many cases, unprotected hydroxyl groups are tolerated in cross-coupling reactions. rsc.org However, under certain conditions, the hydroxyl group could potentially interfere by coordinating to the metal center or by acting as a competing nucleophile. In such instances, protection of the alcohol as an ether or silyl (B83357) ether may be necessary. organic-chemistry.orgnih.gov

Table 2: Potential Cross-Coupling Reactions of 4-Penten-1-ol, 5,5-diiodo-

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(0) or Ni(0) | Substituted alkene |

| Suzuki Coupling | Organoboron (R-B(OR)₂) | Pd(0) / Base | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) / Base | Conjugated enyne |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Pd(0) / Activator | Substituted alkene researchgate.netorganic-chemistry.org |

| Stille Coupling | Organotin (R-SnR'₃) | Pd(0) | Substituted alkene |

Conversions to Other Functional Groups and Heterocycles

Beyond its role in carbon-carbon bond formation, the unique bifunctional nature of 4-Penten-1-ol, 5,5-diiodo- allows for its conversion into a variety of other useful synthetic intermediates.

Elimination Reactions to Form Vinyl Iodides

The gem-diiodoalkene moiety can undergo elimination of one equivalent of hydrogen iodide (HI) to furnish a vinyl iodide. Vinyl iodides are themselves valuable synthetic intermediates, participating in a wide range of cross-coupling reactions. wikipedia.org The regioselectivity of this elimination reaction would be a key factor, with the potential to form either a terminal or an internal vinyl iodide.

The conditions for such an elimination would likely involve a base. The choice of base and solvent could influence the regiochemical outcome of the reaction. It is also conceivable that the elimination could be promoted by a transition metal catalyst. While the direct elimination from a gem-diiodoalkene to a vinyl iodide is less common than the synthesis of vinyl iodides from alkynes, it represents a potential transformation for this substrate. organic-chemistry.org

Nucleophilic Substitutions and Derivatization Strategies

The primary hydroxyl group of 4-Penten-1-ol, 5,5-diiodo- is amenable to a wide range of nucleophilic substitution and derivatization reactions. It can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution with a variety of nucleophiles. ntu.ac.uk Alternatively, it can be oxidized to the corresponding aldehyde or carboxylic acid, opening up further avenues for synthetic elaboration.

The hydroxyl group can also serve as a nucleophile itself. For example, it could participate in intramolecular cyclization reactions, such as etherification, to form cyclic ethers. The feasibility of such a reaction would depend on the ring size of the resulting heterocycle and the reaction conditions employed. Recent developments in the mechanochemical nucleophilic substitution of alcohols offer a solvent-free and sustainable approach to these transformations. nih.govresearchgate.netresearchgate.net

Furthermore, the hydroxyl group can be derivatized to introduce other functionalities. For example, it can be converted to an azide (B81097) for use in click chemistry or to an amine via reductive amination of the corresponding aldehyde. The compatibility of the gem-diiodoalkene moiety with the conditions required for these transformations would need to be considered. However, the relatively inert nature of the C-I bonds to many non-metallic reagents suggests that a wide range of derivatizations should be possible.

Participation in Cascade and Domino Reaction Sequences

The gem-diiodoalkene functionality in 4-Penten-1-ol, 5,5-diiodo- is a key reactive site that can initiate cascade or domino reactions. These sequences, where multiple bond-forming events occur in a single pot under the same reaction conditions, offer an efficient pathway to complex molecules from simple starting materials. nih.govbaranlab.org The reactivity of the diiodo-substituted double bond, often in concert with the distal hydroxyl group, allows for the construction of diverse heterocyclic and polycyclic frameworks.

Transition metal catalysis, particularly with palladium, is a common strategy to initiate such cascades. arkat-usa.orgmdpi.com For instance, a palladium-catalyzed Heck-type cascade cyclization can be envisioned. rsc.org The initial oxidative addition of palladium to one of the carbon-iodine bonds would be followed by an intramolecular Heck reaction, where the pendant hydroxyl group, or a derivative thereof, acts as the terminating nucleophile. This would lead to the formation of cyclic ethers.

Radical cascade reactions also present a viable pathway for the cyclization of synthons derived from 4-Penten-1-ol, 5,5-diiodo-. researchgate.netrsc.org The weak carbon-iodine bonds are susceptible to homolytic cleavage, generating a vinyl radical. This reactive intermediate can then undergo a series of intramolecular cyclizations, ultimately leading to the formation of carbocyclic or heterocyclic systems. The specific outcome of these radical cascades is often influenced by the reaction conditions and the nature of any radical trapping agents present.

The table below illustrates a hypothetical palladium-catalyzed domino reaction sequence starting from a protected form of 4-Penten-1-ol, 5,5-diiodo-.

Table 1: Hypothetical Palladium-Catalyzed Domino Reaction of a 4-Penten-1-ol, 5,5-diiodo- Derivative

| Entry | Starting Material | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | O-TBDMS protected 4-Penten-1-ol, 5,5-diiodo- | Pd(OAc)2 | PPh3 | K2CO3 | DMF | 6-membered cyclic ether | 75 |

| 2 | O-TBDMS protected 4-Penten-1-ol, 5,5-diiodo- | Pd2(dba)3 | SPhos | Cs2CO3 | Toluene | 6-membered cyclic ether | 82 |

| 3 | O-acetyl protected 4-Penten-1-ol, 5,5-diiodo- | PdCl2(PPh3)2 | - | Et3N | MeCN | 5-membered cyclic ether | 68 |

Utility as Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups in 4-Penten-1-ol, 5,5-diiodo- makes it a valuable building block for the synthesis of complex molecular architectures, including natural products and their analogues. unibas.chsouthampton.ac.uknih.gov The gem-diiodoalkene moiety serves as a versatile handle for the introduction of various substituents through sequential and selective cross-coupling reactions. rsc.org

For example, one of the iodine atoms can be selectively replaced via a Sonogashira coupling with a terminal alkyne, leaving the second iodine atom intact for a subsequent transformation, such as a Suzuki or Stille coupling. This stepwise functionalization allows for the controlled assembly of highly substituted olefinic systems. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further expanding the synthetic utility of this building block.

The combination of the gem-diiodoalkene and the hydroxyl group also allows for the construction of spirocyclic and fused ring systems. Intramolecular reactions, such as those initiated by radical cyclization or transition metal catalysis, can lead to the formation of intricate polycyclic frameworks. thieme-connect.denih.gov

The following table provides examples of complex structural motifs that could be synthesized from 4-Penten-1-ol, 5,5-diiodo- as a key building block.

Table 2: Examples of Complex Molecular Scaffolds Derived from 4-Penten-1-ol, 5,5-diiodo-

| Starting Synthon | Reaction Sequence | Resulting Scaffold | Potential Application |

|---|

Computational and Theoretical Investigations of Geminal Diiodoalkanes and Iodoalcohols

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For geminal diiodoalkanes and iodoalcohols, DFT studies offer a deeper understanding of their chemical properties.

Analysis of Carbon-Iodine Bond Characteristics

The carbon-iodine (C-I) bond is a defining feature of iodoalkanes and iodoalcohols, and its characteristics are crucial in determining the reactivity of these compounds. The C-I bond is relatively weak and highly polarizable, making it susceptible to cleavage. acs.org DFT calculations can provide quantitative data on bond lengths, bond dissociation energies, and the nature of the orbitals involved in bonding.

The lability of the C-I bond, along with the polarizability of iodine and the higher electronegativity of sp- and sp2-hybridized carbons, opens up possibilities for novel carbon nanomaterials from unsaturated carbon-iodine compounds. acs.org The polarity of the C-I bond also imparts an electron-rich π-system to unsaturated carbon-iodine compounds, allowing for electrophilic addition reactions with molecular halogens. acs.org

Studies on various iodo-compounds have shown that the C-I bond dissociation energies can vary, influencing reaction parameters and providing insights into the C-I dissociation process. acs.orgnih.gov For instance, the bond dissociation energy of the C-I bond in methyl iodide (H3C-I) is approximately 55.9 kcal/mol, which is significantly lower than that of a C-H bond. rsc.org This inherent weakness is a key factor in the chemical behavior of these molecules. Furthermore, the presence of a geminal diiodo group, as in 5,5-diiodo-4-penten-1-ol, introduces additional complexities due to the interaction between the two iodine atoms and their influence on the adjacent π-system of the double bond.

DFT studies can also elucidate the nature of the σ-hole on the iodine atom, a region of positive electrostatic potential that plays a key role in halogen bonding. rsc.org This feature is particularly important in understanding the intermolecular interactions that can influence the condensed-phase behavior and reactivity of these compounds.

Energetics of Reaction Intermediates and Transition States

Understanding the energetics of reaction intermediates and transition states is fundamental to predicting reaction pathways and rates. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving geminal diiodoalkanes and iodoalcohols.

For instance, in reactions of 1,1-diiodoalkanes with Grignard reagents, long-lived α-iodoalkyl iodine ate complexes have been identified as observable intermediates. acs.orgresearchgate.net The stability and lifetime of these intermediates are dependent on both the Grignard reagent and the structure of the diiodoalkane. acs.orgresearchgate.net DFT calculations can model the structures of these ate complexes and calculate their relative energies, providing insight into the factors that govern their stability.

Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy transition state. orgoreview.com DFT can be used to locate these transition state structures and calculate their energies, which correspond to the activation energy of the reaction. For reactions involving multiple steps, DFT can identify the rate-determining step by comparing the activation energies of each elementary step. muni.cz

In the context of 4-Penten-1-ol (B13828), 5,5-diiodo-, a potential reaction is the iodocyclization, where the iodine acts as an electrophile to activate the double bond, leading to the formation of a cyclic product. DFT calculations can model the transition state for this intramolecular reaction, providing insights into its feasibility and stereochemical outcome. A free energy profile for the reaction of a related compound, 4-penten-1-ol, with a [bis(pyridine)iodine(I)]+ complex has been computationally studied, revealing the relative stabilities of intermediates and transition states. diva-portal.org

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT provides detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation.

MD simulations can be particularly useful for studying the behavior of these molecules in different environments, such as in various solvents or at interfaces. upenn.edu For example, the interaction of the hydroxyl group of an iodoalcohol with solvent molecules can influence its conformational preferences and reactivity. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, a broader category that includes DFT and other methods, are invaluable for elucidating reaction mechanisms. rsc.orgnih.gov These calculations can provide a step-by-step picture of how reactants are converted into products, including the formation and breaking of bonds and the structures of all intermediates and transition states.

For reactions involving geminal diiodoalkanes, quantum chemical calculations can help to understand the role of the two iodine atoms. For example, they can be used to investigate whether the two iodine atoms react independently or if there is a cooperative effect. In the case of 4-Penten-1-ol, 5,5-diiodo-, quantum chemical calculations could be employed to explore different potential reaction pathways, such as radical reactions initiated by the cleavage of a C-I bond or ionic pathways involving the electrophilic character of the iodine atoms.

Recent work has highlighted the power of quantum chemical calculations in predicting reaction pathways and even in the design of new catalysts and synthetic routes. rsc.orgnih.govchemrxiv.org By providing a detailed understanding of the reaction mechanism, these computational methods can guide experimental work and accelerate the discovery of new chemical transformations.

Predictive Modeling for Reaction Outcomes and Stereoselectivity

A major goal of computational chemistry is to predict the outcomes of chemical reactions, including the yield of the desired product and the stereoselectivity. nih.govresearchgate.netarxiv.org For reactions involving chiral molecules or reactions that create new stereocenters, predicting the stereochemical outcome is a significant challenge.

Machine learning techniques, often trained on data from quantum chemical calculations, are emerging as powerful tools for predicting reaction outcomes. nih.govresearchgate.netarxiv.orgarxiv.org These models can learn the complex relationships between the structure of the reactants and catalysts and the stereoselectivity of the reaction.

For a molecule like 4-Penten-1-ol, 5,5-diiodo-, which is chiral, understanding and predicting the stereoselectivity of its reactions is crucial. For example, in an iodocyclization reaction, two new stereocenters could be formed, leading to the possibility of four different stereoisomers. Predictive models, informed by quantum chemical calculations, could be used to predict which of these stereoisomers would be the major product under a given set of reaction conditions.

The development of accurate predictive models relies on the availability of high-quality computational data. Large datasets of calculated properties for a wide range of molecules are essential for training robust machine learning models. nrel.gov

Future Perspectives and Emerging Research Areas

Development of Novel Catalytic Systems for Precise Halogenation

The synthesis of vicinal dihalogenated compounds, such as the 5,5-diiodo moiety in 4-Penten-1-ol (B13828), 5,5-diiodo-, is a cornerstone of organic synthesis. However, achieving high precision, especially in terms of regio- and stereoselectivity, remains a significant challenge. Future research is poised to move beyond traditional methods, focusing on sophisticated catalytic systems that offer unparalleled control over the halogenation of alkenes.

Recent advancements in manganese-catalyzed electrochemical dichlorination of alkenes using magnesium chloride as the chlorine source offer a glimpse into the future. researchgate.net This method provides an operationally simple and sustainable route to vicinal dichlorides and demonstrates high chemoselectivity, even with substrates containing sensitive functional groups like alcohols and amines. researchgate.net Adapting such electrocatalytic systems for diiodination, potentially using iodide salts as the iodine source, could provide a highly efficient and controlled synthesis of compounds like 4-Penten-1-ol, 5,5-diiodo-.

Furthermore, photocatalysis has emerged as a powerful tool for organic transformations. mdpi.com The use of photoredox catalysts, such as iridium complexes, has enabled the atom transfer radical addition (ATRA) of haloalkanes to olefins. mdpi.com Future research could focus on developing photocatalytic systems that can achieve the direct diiodination of terminal alkenes with high selectivity. A proposed mechanism for such a reaction could involve the photocatalyst generating a reactive iodine species that then adds across the double bond.

Another promising avenue is the development of enantioselective catalytic systems. While not a direct halogenation, the platinum-catalyzed enantioselective diboration of terminal alkenes showcases the potential for precise control over the functionalization of prochiral olefins. organic-chemistry.org Similar strategies, perhaps employing chiral ligands with transition metal catalysts, could be envisioned for the enantioselective dihalogenation of alkenes, leading to chiral polyhalogenated building blocks.

| Catalyst System | Halogenation Type | Key Advantages | Potential for 4-Penten-1-ol, 5,5-diiodo- Synthesis |

| Mn-based Electrocatalysis | Dichlorination | Sustainable, high chemoselectivity | Adaptation for diiodination could provide a controlled synthesis |

| Ir-based Photocatalysis | Bromo- and Iodo-functionalization | Mild reaction conditions, radical pathway | Development for direct diiodination of terminal alkenes |

| Pt-based Catalysis with Chiral Ligands | Enantioselective Diboration | High enantioselectivity | Analogous systems could enable enantioselective diiodination |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a molecule like 4-Penten-1-ol, 5,5-diiodo-, future research will undoubtedly prioritize methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One of the most significant trends is the move towards oxidative halogenation using safer oxidants and halide sources. rsc.org Systems employing hydrogen peroxide or even molecular oxygen from the air as the terminal oxidant, in combination with halide salts, are gaining traction. rsc.org Vanadium and molybdenum complexes have shown promise as catalysts in these oxidative halogenations of alkenes. rsc.org The only byproduct in such reactions is often water, making them highly attractive from an environmental standpoint. rsc.org

The use of water as a solvent is another key aspect of green chemistry. Research has demonstrated that stereospecific iodination of alkynes to (E)-diiodoalkenes can be achieved efficiently in aqueous media using inexpensive and non-toxic inorganic salts. rsc.org Extending such aqueous methodologies to the diiodination of alkenes would be a significant step forward in the sustainable synthesis of compounds like 4-Penten-1-ol, 5,5-diiodo-.

Electrochemical methods also align well with the goals of green chemistry. rsc.org By using electricity as a "reagentless" driving force, these methods can often avoid the need for stoichiometric chemical oxidants or reductants. rsc.org The on-site generation of halogenating agents from simple halide salts through electrolysis offers a safer and more sustainable alternative to handling highly reactive elemental halogens. rsc.org

| Green Chemistry Approach | Description | Relevance to 4-Penten-1-ol, 5,5-diiodo- |

| Oxidative Halogenation | Use of H2O2 or O2 as oxidant with halide salts | Minimizes hazardous reagents and byproducts |

| Aqueous Synthesis | Utilizing water as a solvent | Reduces reliance on volatile organic solvents |

| Electrochemical Synthesis | Using electricity to drive the reaction | Avoids stoichiometric chemical reagents, enhances safety |

Integration with Flow Chemistry and High-Throughput Methodologies

The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical synthesis. rsc.orgfraunhofer.de For the synthesis and subsequent reactions of 4-Penten-1-ol, 5,5-diiodo-, flow chemistry offers numerous advantages. Halogenation reactions, which are often highly exothermic, can be performed more safely and with better control in flow reactors due to their superior heat and mass transfer capabilities. rsc.orgrsc.org This precise control can also lead to higher selectivity and yields. fraunhofer.de

The small dimensions of flow reactors are particularly beneficial for photochemical reactions, ensuring uniform irradiation of the reaction mixture and improving efficiency. rsc.org This would be highly relevant for the development of photocatalytic routes to 4-Penten-1-ol, 5,5-diiodo-. The ability to safely handle hazardous reagents, such as elemental halogens if required, is another key benefit of flow chemistry. rsc.org

In parallel with advancements in flow chemistry, high-throughput experimentation (HTE) is accelerating the pace of discovery in organic synthesis. acs.org Automated platforms allow for the rapid screening of a wide range of catalysts, ligands, solvents, and reaction conditions. acs.org For a molecule like 4-Penten-1-ol, 5,5-diiodo-, HTE could be instrumental in identifying optimal conditions for its synthesis and for exploring its reactivity in subsequent transformations. The combination of HTE for reaction discovery and flow chemistry for process optimization and scale-up represents a powerful paradigm for the future of chemical manufacturing.

Advanced Applications in Chemical Probe and Material Science Development

The unique combination of a diiodoalkene and a primary alcohol in 4-Penten-1-ol, 5,5-diiodo- opens up a wide range of possibilities for its application in materials science and as a chemical probe. Polyhalogenated compounds are known for their use in various industrial and agricultural applications. unacademy.comgeeksforgeeks.org

In materials science, the diiodoalkene moiety could serve as a versatile handle for further functionalization. For example, diiodo compounds have been used to cross-link polymer microdomains, creating nanostructured materials. researchgate.net The diiodoalkene could also participate in various cross-coupling reactions, allowing for its incorporation into conjugated polymers or other advanced materials. The primary alcohol group provides a site for further modification, for instance, by esterification or etherification, to tune the properties of the resulting material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.